2,4-Dimethylquinazolin-8-ol
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Overview
Description
2,4-Dimethylquinazolin-8-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compoundThis compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylquinazolin-8-ol can be achieved through various methods, including:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, providing higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
2,4-Dimethylquinazolin-8-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethylquinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
2,4-Dimethylquinazolin-8-ol can be compared with other quinazoline derivatives such as:
2-Methylquinazoline: Known for its anticancer properties.
4-Chloroquinazoline: Exhibits antimicrobial activity.
2,4-Dimethylquinazoline: Similar in structure but may have different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,4-dimethylquinazolin-8-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-8-4-3-5-9(13)10(8)12-7(2)11-6/h3-5,13H,1-2H3 |
InChI Key |
ZYDQRZNJOOTARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)C)O |
Origin of Product |
United States |
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